2-oxocyclohexane-1-carbonyl-CoA
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Overview
Description
2-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA having its S-acyl component derived from 2-oxocyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-oxocyclohexanecarboxylic acid.
Scientific Research Applications
Enzymatic Pathways in Anaerobic Bacterial Metabolism
Research has shown that 2-oxocyclohexane-1-carbonyl-CoA plays a role in the anaerobic bacterial metabolism of aromatic substrates. In the bacterium Thauera aromatica, enzymes such as benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase have been studied for their role in converting benzoyl-CoA into cyclohexa-1,5-diene-1-carbonyl-CoA, which then becomes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and eventually, 2-oxocyclohexane-1-carbonyl-CoA is formed as an intermediate in this pathway (Laempe, Jahn, & Fuchs, 1999). A similar study by Boll et al. (2000) also investigated this enzymatic process in detail (Boll, Laempe, Eisenreich, Bacher, Mittelberger, Heinze, & Fuchs, 2000).
Novel Decarboxylative Condensation Reactions
2-Oxocyclohexane-1-carboxylic acid, closely related to 2-oxocyclohexane-1-carbonyl-CoA, has been found to undergo decarboxylative condensation reactions. Yasuda (1975) describes a reaction where 2-oxocyclohexane-1-carboxylic acid and 2-cyclohexen-1-one give rise to bicyclohexyl-2,3′-dione as a product (Yasuda, 1975).
Role in Asymmetric Synthesis
In the field of organic chemistry, 2-oxocyclohexanecarbaldehyde, another compound structurally similar to 2-oxocyclohexane-1-carbonyl-CoA, has been used in asymmetric domino Michael-acetalization reactions. This process is important for producing compounds with high enantioselectivity, as demonstrated by Hong et al. (2011) (Hong, Kotame, & Lee, 2011).
Photochemical Studies
Compounds like 4-oxocyclohexa-2,5-dienylidene, which shares structural elements with 2-oxocyclohexane-1-carbonyl-CoA, have been studied using laser flash photolysis techniques. Arnold et al. (1992) explored their reactivity with triplet oxygen and hydrocarbons, contributing to our understanding of carbene chemistry (Arnold, Scaiano, Bucher, & Sander, 1992).
properties
Molecular Formula |
C28H44N7O18P3S |
---|---|
Molecular Weight |
891.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
BGLNPJARTQOCKR-OXXAVVHVSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
synonyms |
2-ketoCHC-CoA 2-ketocyclohexanecarboxyl-CoA 2-ketocyclohexanecarboxyl-coenzyme A coenzyme A, 2-ketocyclohexanecarboxyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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